molecular formula C5H9BrO2Zn B8318338 (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE

(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE

Cat. No.: B8318338
M. Wt: 246.4 g/mol
InChI Key: FBIHMCAQTQOHLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(1,3-Dioxolan-2-yl)ethyl)zinc(II) bromide: is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of various organic intermediates and has significant applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

2-(1,3-dioxolan-2-yl)ethyl bromide+Zn(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide\text{2-(1,3-dioxolan-2-yl)ethyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(1,3-dioxolan-2-yl)ethyl bromide+Zn→(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in the presence of a catalyst like palladium or nickel.

    Coupling Reactions: Involve reagents such as aryl halides and are usually catalyzed by palladium complexes under inert conditions.

Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry: In organic chemistry, (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is used as a reagent for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Industry: In the industrial sector, this compound is employed in the production of various organic intermediates that are essential for the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE exerts its effects involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

  • (1,3-Dioxolan-2-ylmethyl)zinc bromide
  • 4-Ethoxy-4-oxobutylzinc bromide
  • Propylzinc bromide
  • 3-Ethoxy-3-oxopropylzinc bromide

Uniqueness: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in the formation of carbon-carbon bonds, setting it apart from other similar compounds.

Properties

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

IUPAC Name

zinc;2-ethyl-1,3-dioxolane;bromide

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+2].[Br-]

Origin of Product

United States

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